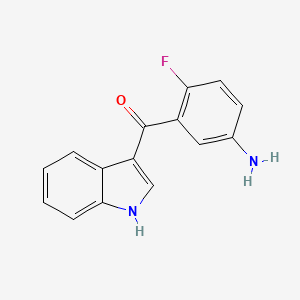

4-fluoro-3-(1H-indole-3-carbonyl)aniline

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named (5-amino-2-fluorophenyl)(1H-indol-3-yl)methanone , derived from its structural components. The parent structure consists of a benzene ring substituted with an amino group at position 5 and a fluorine atom at position 2, which is connected via a carbonyl group to the indole moiety at its 3-position. The numbering adheres to IUPAC priority rules, where the amino group (-NH₂) and fluorine (-F) are identified as substituents on the benzene ring, while the indole-3-carbonyl group is treated as the principal functional group.

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₁₁FN₂O , with a molecular weight of 254.26 g/mol (Table 1). This composition reflects the presence of one fluorine atom, two nitrogen atoms (one from the indole and one from the aniline), and a single oxygen atom in the carbonyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁FN₂O | |

| Molecular Weight | 254.26 g/mol | |

| SMILES | Nc1ccc2c(c1)c(c[nH]2)C(=O)c3cc(ccc3F) | |

| InChIKey | JDBWUUOGIZODHN-UHFFFAOYSA-N |

The compound’s structure is validated by its SMILES notation, which clearly defines the connectivity of the benzene ring, indole moiety, and carbonyl bridge. The InChIKey serves as a standardized identifier for computational and database applications.

Properties

IUPAC Name |

(5-amino-2-fluorophenyl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWUUOGIZODHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=C(C=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Intermediates

The synthesis of 4-fluoro-3-(1H-indole-3-carbonyl)aniline hinges on two main precursors:

- 4-Fluoro-3-nitroaniline : A fluorinated nitroaniline derivative, which can be reduced to the corresponding amine.

- 1H-Indole-3-carboxaldehyde or 1H-indole-3-carbonyl derivatives : These serve as the indole carbonyl source.

Preparation of 4-Fluoro-3-nitroaniline

The fluorinated aniline precursor is commonly prepared via nitration of p-fluoroaniline under carefully controlled conditions to maximize yield and purity:

Anhydrous Nitration Process : Nitration of p-fluoroaniline with a nitrating agent composed of nitric acid and sulfuric acid under anhydrous conditions and low temperatures (around 2–8 °C) significantly reduces resin formation and oxidation damage, resulting in high yields of 4-fluoro-3-nitroaniline (up to 89% theoretical yield) with high purity.

| Example | p-Fluoroaniline (g) | H2SO4 (g) | HNO3 (g) | Temperature (°C) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 139 | 1390 | 81.3 | 35 | 62 | 94–96 |

| 2 | 139 | 834 | 81.3 | 8–10 | 73 | 95–96 |

| 3 | 139 | 834 | 81.3 | 8–10 | 78.2 | 94–95 |

- Purification : The crude product is purified by recrystallization from boiling water and treatment with dilute hydrochloric acid to remove resinous impurities.

Synthesis of 1H-Indole-3-carbonyl Intermediate

The indole-3-carbonyl moiety can be introduced via synthesis of 1H-indole-3-carboxaldehyde or related carbonyl compounds:

Vilsmeier-Haack Reaction : Formylation of indole using POCl3/DMF is the most convenient and high-yielding method to obtain 1H-indole-3-carboxaldehyde, which can be further converted to carbonyl derivatives.

Oxidative Decarboxylation : Indole-3-acetic acid can be oxidatively decarboxylated using sodium periodate catalyzed by manganese(III) complexes to afford 1H-indole-3-carboxaldehyde in 78% yield.

Other Methods : Reimer-Tiemann reaction and Grignard reaction have also been reported but are less favored due to lower yields or more complex conditions.

Coupling Strategy to Form this compound

The key step involves coupling the fluorinated aniline derivative with the indole-3-carbonyl moiety:

Acylation Approach : The 4-fluoro-3-aminophenyl intermediate (obtained by reduction of 4-fluoro-3-nitroaniline) is acylated with 1H-indole-3-carboxylic acid derivatives or activated carbonyl compounds (e.g., acid chlorides) to form the target amide linkage.

Reported Synthetic Route : A retrosynthetic analysis suggests the use of Friedel-Crafts type acylation or other coupling methods such as the Sugasawa indole synthesis variant, involving 4-fluoroaniline derivatives and chloroacetonitrile under Lewis acid catalysis (AlCl3), followed by reductive cyclization to form the indole-carbonyl structure.

General Procedure Example

Although specific literature on direct preparation of this compound is limited, analogous procedures for related compounds involve:

- Dissolving substituted aniline (e.g., 4-fluoro-3-aminophenyl) in an appropriate solvent.

- Adding an activated indole-3-carbonyl derivative (e.g., indole-3-carboxylic acid chloride).

- Stirring under controlled temperature (0–25 °C) for several hours.

- Work-up involving aqueous quenching, extraction, and purification by recrystallization or chromatography.

A related example from literature for preparing 4-substituted N-hydroxyimino acetyl anilines uses chloral hydrate, aniline derivatives, hydrochloride, and hydroxylamine hydrochloride under heating to 65 °C for 2 hours, followed by filtration and purification.

Summary Table of Preparation Methods

Research Findings and Notes

- The nitration step's success depends critically on maintaining anhydrous conditions and low temperature to minimize side reactions and resin formation.

- The Vilsmeier-Haack reaction remains the most practical and widely used method for preparing indole-3-carboxaldehyde, a key intermediate in the synthesis of the target compound.

- The coupling step requires careful control of stoichiometry and reaction conditions to ensure selective amide bond formation without degradation of the sensitive indole moiety.

- Alternative synthetic routes such as the Sugasawa indole synthesis offer a strategic approach to build the indole-carbonyl framework starting from fluorinated anilines.

Chemical Reactions Analysis

Vilsmeier-Haack Formylation Followed by Coupling

The indole-3-carbonyl group can be introduced via Vilsmeier-Haack formylation of indole using POCl₃/DMF, yielding 1H-indole-3-carboxaldehyde. Subsequent oxidation or coupling with 4-fluoro-3-aminoaniline derivatives generates the target compound. For example:

-

Reaction of indole with Vilsmeier reagent (POCl₃/DMF) at 0–5°C produces 1H-indole-3-carboxaldehyde (98% yield) .

-

Coupling with 4-fluoro-3-nitroaniline via reductive amination (NaBH₄/I₂) yields the final product .

Acylation and Alkylation

The primary amine undergoes acylation with acyl chlorides or alkylation with alkyl halides.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | NaBH₄/I₂, CHCl₃, rt | N-Alkylated derivatives | 75–94% | |

| Acylation | Ac₂O, DMAP, pyridine | Acetylated aniline | 90% |

Electrophilic Substitution

The fluorine substituent directs electrophiles to the ortho and para positions of the aniline ring:

-

Nitration : HNO₃/H₂SO₄ at 80°C yields 5-nitro-4-fluoro-3-(indole-3-carbonyl)aniline .

-

Halogenation : Br₂/FeBr₃ introduces bromine at the para position relative to fluorine .

Knoevenagel Condensation

The carbonyl group participates in condensations with active methylene compounds:

-

Reaction with indan-1,3-dione in acetic acid yields α,β-unsaturated ketones .

| Substrate | Catalyst | Product | Yield | Source |

|---------------------|---------------|--------------------------------------|--------|--------|

| Indan-1,3-dione | HCl/AcOH | 3-(Indole-3-carbonyl)propenone | 85% | |

Reduction

The carbonyl can be reduced to a methylene group using NaBH₄ or LiAlH₄:

Palladium-Catalyzed C–N Coupling

The aniline’s NH₂ group participates in Buchwald-Hartwig couplings:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromide | Pd(OAc)₂/Xantphos | Biaryl amines | 92% |

B(C₆F₅)₃-Catalyzed C–C Coupling

The indole ring couples with quinones in water:

Electrophilic Substitution

The indole’s C-2 and C-5 positions are reactive toward nitration and sulfonation:

McMurry Cyclization

Indole-3-carbonyl intermediates undergo cyclization with ketones to form polycyclic systems .

Biological Derivatization

Derivatives with substituents like trifluoromethyl or methoxy show enhanced bioactivity:

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalyst | Substrate | Yield | Source |

|---|---|---|---|---|

| C–N Coupling | Pd(OAc)₂/Xantphos | Aryl bromide | 92% | |

| C–C Coupling | B(C₆F₅)₃ | 1,4-Naphthoquinone | 92% |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including 4-fluoro-3-(1H-indole-3-carbonyl)aniline, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit anaplastic lymphoma kinase (ALK), a target in certain cancer therapies. The introduction of fluorine into the molecular structure can enhance bioactivity and selectivity, making these compounds more effective against cancer cell lines such as KARPAS-299 .

Inhibitory Effects on Kinases

The compound's potential as a kinase inhibitor has been highlighted in studies where modifications to the indole scaffold improved potency against various kinases. This suggests that this compound could be a candidate for further development in targeted cancer therapies .

Synthetic Applications

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can participate in palladium-catalyzed C–N cross-coupling reactions, which are crucial for forming anilines and their derivatives . This makes it valuable for synthesizing complex organic molecules used in pharmaceuticals.

Fluorination Reagents

The introduction of fluorine into organic molecules can significantly alter their chemical properties. As a fluorinated compound, this compound can be utilized in various fluorination reactions to create other biologically active molecules with improved pharmacokinetic profiles .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activity. Studies have shown that compounds related to this compound possess antifungal and antibacterial properties, making them candidates for further investigation in the development of new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that indole derivatives may also exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The specific mechanisms and efficacy of this compound in this context require further exploration but represent a promising area of study .

Table: Summary of Biological Activities and Applications

Mechanism of Action

The mechanism of action of 4-fluoro-3-(1H-indole-3-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural analogs vary in substituents on the aniline ring and the nature of the linked heterocycle. Key comparisons include:

Key Findings :

- Electron-Withdrawing Groups (EWGs): Fluorine and CF₃ groups in 4-fluoro-3-(trifluoromethyl)aniline derivatives enhance thermal stability and dipole moments, critical for nonlinear optical (NLO) materials .

- Heterocyclic Linkages : The indole-3-carbonyl group in the target compound offers π-π stacking interactions, advantageous in anticancer drug design compared to simpler aniline derivatives .

Reaction Efficiency :

- The target compound’s synthesis achieves moderate yields (~60–70%) comparable to other fluorinated anilines (e.g., 70% for 4-fluoro-3-(6-morpholino-triazolo)aniline) .

Physicochemical Properties

- Solubility: Fluorine and indole groups in the target compound likely improve aqueous solubility compared to non-fluorinated analogs (e.g., 4-nitroaniline derivatives) .

- Thermal Stability : The trifluoromethyl group in 4-fluoro-3-(trifluoromethyl)aniline increases thermal stability (decomposition >250°C) versus the target compound’s estimated range (150–200°C) .

Biological Activity

4-Fluoro-3-(1H-indole-3-carbonyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom at the para position of the aniline ring, linked to an indole moiety through a carbonyl group. This unique structure contributes to its biological activity.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, studies on anilino-1,4-naphthoquinones indicated that derivatives with an aniline moiety showed cytotoxic activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) . The presence of the indole structure in this compound may enhance its efficacy against cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Etoposide | A549 | 5.0 |

| Doxorubicin | HepG2 | 0.8 |

| This compound | HuCCA-1 | TBD |

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar indole derivatives have been shown to inhibit specific kinases implicated in cancer progression . The mechanism typically involves binding to the active site or allosteric sites of the enzyme, disrupting normal enzymatic functions.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may bind to target enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Interference: By inhibiting pathways such as EGFR signaling, it can disrupt tumor growth and metastasis .

Research Findings

Diverse studies have reported on the biological activities of indole derivatives:

- Antimicrobial Properties: Indole derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Pharmacological Applications: The compound serves as a lead for developing new drugs targeting specific diseases, particularly those involving microbial infections or enzyme dysregulation .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-fluoro-3-(1H-indole-3-carbonyl)aniline?

The compound is synthesized via amide coupling between 1H-indole-3-carboxylic acid derivatives and fluorinated aniline intermediates. A typical protocol involves activating the carboxylic acid with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by reaction with 4-fluoro-3-aminobenzene derivatives. The reaction mixture is stirred at room temperature for 16–24 hours, purified via flash chromatography, and characterized using NMR and mass spectrometry .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm the presence of fluorine-induced splitting patterns and indole proton environments (e.g., aromatic protons at δ 7.10–8.93 ppm in DMSO-d6) .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z 295.1 for related analogs) .

- HPLC : To assess purity (>95%) and detect impurities like unreacted starting materials .

Q. What safety precautions are necessary when handling this compound?

Due to acute dermal and inhalation toxicity (similar to fluorinated anilines), researchers must:

- Use PPE (nitrile gloves, lab coats, goggles).

- Work in a fume hood to avoid vapor exposure.

- Store the compound at 4°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can researchers address contradictory NMR data observed during the characterization of this compound?

Discrepancies in NMR signals may arise from:

- Rotameric forms : The indole carbonyl group can adopt multiple conformations, leading to split peaks. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to resolve ambiguities.

- Solvent effects : Compare spectra in DMSO-d6 (polar aprotic) vs. CDCl₃ (nonpolar) to identify solvent-dependent shifts .

- Impurities : Cross-validate with HRMS and HPLC to rule out byproducts .

Q. How does the fluorine substituent influence the compound’s reactivity in subsequent derivatization reactions?

The electron-withdrawing fluorine enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., amidation, alkylation). However, steric hindrance from the indole moiety may necessitate:

Q. What computational methods are employed to predict the bioavailability of this compound in drug discovery?

Key approaches include:

- Molecular Dynamics (MD) Simulations : To study membrane permeability and solubility.

- QSAR Models : Correlate structural features (e.g., fluorine’s logP reduction) with pharmacokinetic properties.

- Docking Studies : To evaluate interactions with biological targets (e.g., kinases or GPCRs) by comparing binding affinities with non-fluorinated analogs .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Reagent stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to aniline to account for side reactions.

- Solvent selection : DMF or THF improves solubility of aromatic intermediates.

- Purification : Replace flash chromatography with recrystallization (e.g., using EtOAc/hexane) for scalability .

Q. What strategies mitigate decomposition during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.